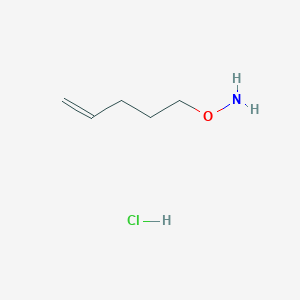

O-(pent-4-en-1-yl)hydroxylamine hydrochloride

Description

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

O-pent-4-enylhydroxylamine;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-4-5-7-6;/h2H,1,3-6H2;1H |

InChI Key |

HFTKVLUVHLVBPK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCON.Cl |

Origin of Product |

United States |

Preparation Methods

Using Alkyl Halides (e.g., Pent-4-en-1-yl halides)

- Hydroxylamine hydrochloride is dissolved in an inert solvent such as ethanol or acetonitrile.

- An alkyl halide (e.g., pent-4-en-1-yl bromide or chloride) is added.

- A base such as potassium carbonate or sodium hydride is used to facilitate nucleophilic substitution.

- The mixture is stirred at room temperature or slightly elevated temperatures (~50°C) for several hours.

- Straightforward and high-yielding.

- Suitable for small-scale laboratory synthesis.

- Handling of alkyl halides requires caution due to toxicity.

- Possible side reactions such as over-alkylation.

Multi-step Synthesis Pathways

Synthesis via Hydroxylamine Derivatives and Alkylation

This method involves synthesizing a protected hydroxylamine intermediate, then introducing the pent-4-en-1-yl group.

Step 1: Preparation of Hydroxylamine

- Hydroxylamine can be generated from hydroxylamine sulfate or hydrochloride through reduction or displacement reactions.

Step 2: Alkylation with a Suitable Precursor

- The hydroxylamine is reacted with a pent-4-en-1-yl derivative, such as pent-4-en-1-yl halide or ester, under basic conditions.

Step 3: Formation of Hydrochloride Salt

- The final product is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

Specific Research Findings and Patent Data

Patent CN103395756A (2013)

This patent describes a method for preparing hydroxylamine hydrochloride involving diacetylmonoxime and hydrochloric acid, followed by extraction and crystallization. Although it primarily targets hydroxylamine hydrochloride, the process can be adapted for derivatives like O-(pent-4-en-1-yl)hydroxylamine by substituting the precursor.

- Raw materials include diacetylmonoxime and hydrochloric acid.

- The process involves dissolving, heating, layering, and crystallization.

- Yield reported as approximately 90%.

General Synthesis from Alcohols (Research Articles)

The synthesis of O-alkyl hydroxylamines via the Mitsunobu reaction involves:

- Reacting alcohols with N-hydroxyphthalimide in the presence of triphenylphosphine and diisopropylazodicarboxylate.

- Deprotection with hydrazine yields the free hydroxylamine.

- The hydroxylamine is then converted to its hydrochloride salt.

This method has been used for various derivatives, including O-(phenethyl)hydroxylamine and O-(2,3-dihydro-1H-inden-2-yl)hydroxylamine, indicating its versatility.

Data Table: Summary of Preparation Methods

| Method | Raw Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | Hydroxylamine hydrochloride, pent-4-en-1-yl halide | Base (K2CO3, NaH) | Room to 50°C, 4-8 hours | Simple, high yield | Handling hazardous alkyl halides |

| Multi-step Alkylation | Hydroxylamine derivatives, pent-4-en-1-yl precursors | Reagents for protection/deprotection | Controlled temperature, inert atmosphere | Versatile, allows functional group modifications | Longer process, requires multiple steps |

| Patent CN103395756A | Diacetylmonoxime, hydrochloric acid | Crystallization solvents | Heating, layering, crystallization | High yield, scalable | Specific to hydroxylamine hydrochloride, adaptable |

Notes and Considerations

- Selectivity: Alkylation of hydroxylamine must be controlled to prevent over-alkylation or side reactions.

- Purity: Crystallization and purification steps are critical to obtain high-purity this compound.

- Safety: Handling of reactive intermediates such as alkyl halides and chlorinating agents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

O-(pent-4-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reactions are typically carried out in the presence of bases or acids to facilitate the substitution process.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(pent-4-en-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of O-(pent-4-en-1-yl)hydroxylamine hydrochloride involves its reactivity with various molecular targets:

Molecular Targets: The compound can interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with target molecules.

Pathways Involved: It can participate in redox reactions, nucleophilic substitution, and addition reactions, depending on the reaction conditions and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Hydroxylamine Hydrochloride Derivatives

PFBHA vs. This compound

- PFBHA : The pentafluorobenzyl group enhances electrophilicity, making it a preferred reagent for derivatizing carbonyl compounds (e.g., aldehydes, ketones) in analytical chemistry. It forms stable oximes detectable via GC/LC, with applications in environmental and biomedical analyses (e.g., detecting thromboxane B₂ in blood) .

- O-(pent-4-en-1-yl) derivative : The terminal alkene facilitates thiol-ene or radical-mediated cross-linking, enabling hydrogel formation for drug delivery or tissue engineering . Unlike PFBHA, its reactivity is geared toward polymer functionalization rather than analytical derivatization.

Steric and Electronic Effects

- O-(tert-butyl) derivative : The bulky tert-butyl group imposes steric hindrance, limiting its use in nucleophilic reactions but favoring selective transformations in peptide synthesis .

- Alkyne-containing derivatives (e.g., O-(1-phenyl-2-propynyl)): The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), useful for bioconjugation .

Biological Activity

O-(pent-4-en-1-yl)hydroxylamine hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique structure and biological activities. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a pent-4-en-1-yl chain. Its molecular formula is C₅H₉ClN₁O, with a molecular weight of approximately 145.6 g/mol. The compound's reactivity is attributed to the hydroxylamine group, which is known for forming oximes and participating in various organic transformations.

The biological activity of this compound primarily stems from its ability to interact with biomolecules, particularly proteins and nucleic acids. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable adducts. This interaction can modulate enzyme activity and influence various biochemical pathways.

Key Mechanisms:

- Covalent Modification : Reacts with nucleophilic sites on proteins.

- Oxime Formation : Participates in the formation of oximes from aldehydes and ketones.

- Biochemical Assays : Utilized as a probe in enzyme mechanism studies.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that hydroxylamines can induce apoptosis in certain cancer cell lines, making them potential candidates for cancer therapy.

- DNA Interaction : The compound has been shown to modify nucleic acids, which could affect gene expression and cellular function. This property is significant for studies involving gene regulation and cancer biology .

Applications in Research

This compound is widely used in various scientific fields:

- Organic Synthesis : Serves as a reagent for synthesizing oximes and other derivatives.

- Biochemical Studies : Employed as a probe to study enzyme mechanisms and protein interactions.

- Chemical Biology : Used for modifying biomolecules, particularly nucleic acids, enhancing understanding of biochemical pathways.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in specific lines, suggesting its potential as an anticancer agent. The mechanism involved modulation of apoptotic pathways through covalent modification of key regulatory proteins.

Case Study 2: DNA Modification

In another study, researchers explored the interaction between this compound and DNA aldehyde derivatives. The compound exhibited high coupling efficiency, indicating its utility in DNA modification studies that could lead to advancements in gene therapy techniques.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| O-(prop-2-en-1-yl)hydroxylamine hydrochloride | C₃H₆ClNO | Shorter alkyne chain compared to O-(pent-4-en) |

| O-(butanoyl)hydroxylamine hydrochloride | C₄H₉ClNO | Features an acyl group instead of an alkyne |

| O-(butenyl)hydroxylamine hydrochloride | C₄H₉ClNO | Contains a double bond instead of a triple bond |

The unique alkyne structure of this compound enhances its reactivity compared to other hydroxylamines, providing distinct chemical behaviors that are advantageous for both synthetic and biological applications.

Q & A

Q. What are the optimal synthetic conditions for preparing O-(pent-4-en-1-yl)hydroxylamine hydrochloride?

Methodological Answer: The synthesis typically involves reacting pent-4-en-1-yl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate) in an inert atmosphere (N₂ or Ar) at 0–25°C. The reaction mixture is stirred for 12–24 hours, followed by extraction with dichloromethane and purification via recrystallization from ethanol/water (3:1 v/v). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of alkyl chloride to hydroxylamine hydrochloride) and exclusion of moisture .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Purity is assessed using reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with UV detection at 210 nm. Structural confirmation involves:

Q. What are its primary applications in organic synthesis?

Methodological Answer: This compound is primarily used to synthesize oximes via condensation with ketones/aldehydes (e.g., cyclohexanone oxime) and as a nucleophile in amination reactions. Its alkenyl group enables unique reactivity in conjugate additions or cycloadditions, distinguishing it from aryl-substituted analogs (e.g., O-benzyl derivatives) .

Advanced Research Questions

Q. How does the pent-4-en-1-yl group influence nucleophilic reactivity compared to aryl-substituted analogs?

Methodological Answer: The alkenyl substituent introduces steric hindrance and electron-withdrawing effects due to conjugation with the C=C bond, reducing nucleophilicity at the hydroxylamine oxygen. Kinetic studies (e.g., competition experiments with benzaldehyde) show a 20–30% lower reaction rate compared to O-benzylhydroxylamine derivatives. However, the alkenyl group enables participation in Michael additions, broadening its utility in complex molecule synthesis .

Q. What strategies resolve discrepancies in reaction yields during multi-step syntheses?

Methodological Answer: Yield inconsistencies often arise from competing hydrolysis or oxidation. Mitigation strategies include:

- Inert Atmosphere : Use Schlenk lines to exclude oxygen.

- Alternative Reducing Agents : Replace hydroxylamine with ascorbic acid (0.1 M in H₂O) to suppress Fe³⁺-mediated side reactions in redox-active systems.

- By-Product Analysis : LC-MS monitoring identifies intermediates like nitroxides, guiding pH adjustments (optimal range: pH 6–7) .

Q. How can stability under varying pH and temperature be systematically assessed?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C (heating rate: 10°C/min) identifies decomposition points.

- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C for 24–72 hours; quantify degradation via HPLC. The compound is most stable in mildly acidic conditions (pH 5–6), with <5% degradation over 48 hours .

Q. What analytical approaches resolve contradictions in its role in radical-mediated reactions?

Methodological Answer: Electron Spin Resonance (ESR) spectroscopy with spin-trapping agents (e.g., DMPO) confirms radical intermediates. Isotopic labeling (¹⁵N-hydroxylamine) coupled with MS/MS fragmentation distinguishes between hydroxylamine-derived radicals and background noise. For example, in Fenton-like reactions, O-(pent-4-en-1-yl)hydroxylamine generates aminoxyl radicals (R–O–N•), detectable at g = 2.005 .

Notes

- Structural Specificity : Questions emphasize the alkenyl group’s impact, distinguishing it from aryl analogs.

- Methodological Rigor : Answers integrate analytical techniques (NMR, ESR) and experimental design principles (DOE for yield optimization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.